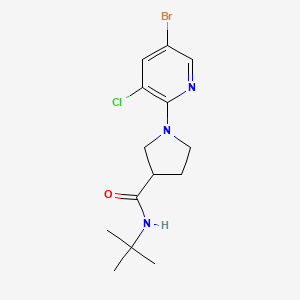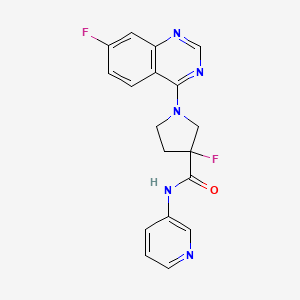
1-(5-bromo-3-chloropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-3-chloropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a bromine and chlorine atom on the pyridine ring, which imparts unique chemical properties
Preparation Methods
The synthesis of 1-(5-bromo-3-chloropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, pyridine, is subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.
Formation of Pyrrolidine Ring: The intermediate product is then reacted with tert-butylamine to form the pyrrolidine ring.
Carboxamide Formation:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(5-bromo-3-chloropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups, while reduction with lithium aluminum hydride can reduce carbonyl groups to alcohols.
Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes and ketones to form imines and enamines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-bromo-3-chloropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-bromo-3-chloropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the pyridine ring can form strong interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
1-(5-bromo-3-chloropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: These compounds also contain bromine and chlorine atoms on the pyridine ring and exhibit similar biological activities.
5-bromo-2-chloropyridine: This compound is a simpler analog that lacks the pyrrolidine and carboxamide groups but shares the bromine and chlorine substitution pattern on the pyridine ring.
4-(5-bromo-3-chloropyridin-2-yl)morpholine: This compound contains a morpholine ring instead of a pyrrolidine ring and exhibits different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidine and carboxamide groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19BrClN3O |
|---|---|
Molecular Weight |
360.68 g/mol |
IUPAC Name |
1-(5-bromo-3-chloropyridin-2-yl)-N-tert-butylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H19BrClN3O/c1-14(2,3)18-13(20)9-4-5-19(8-9)12-11(16)6-10(15)7-17-12/h6-7,9H,4-5,8H2,1-3H3,(H,18,20) |
InChI Key |
NHLPDFMHFBKTSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=C(C=N2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B12247194.png)

![1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12247210.png)
![2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)quinoxaline](/img/structure/B12247213.png)
![4-[({2-tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine](/img/structure/B12247215.png)
![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(4-methoxybenzoyl)piperidine](/img/structure/B12247226.png)
![3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-N-(3-methoxyphenyl)-octahydrocyclopenta[c]pyrrole-2-carboxamide](/img/structure/B12247227.png)
![3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B12247235.png)
![3-{5-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-phenylpyridazine](/img/structure/B12247241.png)
![N-[(2-chlorophenyl)methyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B12247248.png)
![2-Methyl-6-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one](/img/structure/B12247258.png)
![Ethyl [(3-bromo-2-methylphenyl)carbamoyl]formate](/img/structure/B12247261.png)
![1-(3-Chlorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B12247262.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B12247268.png)
